molecular formula C14H25NO3S B5232658 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide

Cat. No. B5232658
M. Wt: 287.42 g/mol
InChI Key: JDCFFRUNURCKIS-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide belongs to a class of organic compounds known for their unique bicyclic structure and sulfonamide group. It's part of the broader family of bicyclo[2.2.1]heptane derivatives, which are studied for their chemical and physical properties.

Synthesis Analysis

  • The synthesis of related N-(oxiran-2-ylmethyl) (glycidyl) derivatives involves reactions of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide with epichlorohydrin. These derivatives undergo epoxidation and aminolysis, analyzed by IR, 1H NMR spectroscopy, and mass spectrometry (Palchikov, Prid’ma, & Kas’yan, 2014).

Molecular Structure Analysis

  • The molecular structure of these compounds is characterized using techniques like IR and NMR spectroscopy. The spectral data, including 1H and 13C NMR spectra, provide insights into the stereochemical features and the structure of various derivatives (Kas’yan, Isaev, & Kas’yan, 2002).

Chemical Reactions and Properties

  • The chemical reactions of these compounds involve various transformations. For instance, N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines synthesized from bicyclo[2.2.1]hept-2-en-endo-5-carbonitrile undergo reactions with arylsufonyl chlorides. The products from such reactions, like azabrendanes, are confirmed using spectral methods (Kasyan, Sereda, Potekhin, & Kasyan, 1997).

Physical Properties Analysis

  • Physical properties such as melting points, solubility, and crystalline structure are typically determined using methods like X-ray diffraction analysis. For example, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, a related compound, involves studying these physical properties (Garagan, Moskalik, Sterkhova, & Ganin, 2023).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. In general, care should be taken when handling chemical substances to avoid exposure and minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on optimizing its pharmacological properties and evaluating its efficacy in preclinical and clinical studies .

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3S/c1-10(2)8-15-19(17,18)9-14-6-5-11(7-12(14)16)13(14,3)4/h10-11,15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCFFRUNURCKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)CC12CCC(C1(C)C)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylpropyl)methanesulfonamide

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